N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS No.: 896353-96-1
Cat. No.: VC7508418
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896353-96-1 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 |
| IUPAC Name | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-10-8-9-12(21-2)14-15(10)23-17(18-14)19-16(20)11-6-4-5-7-13(11)22-3/h4-9H,1-3H3,(H,18,19,20) |
| Standard InChI Key | BVTLDLFVPUDILL-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS: 895426-40-1) features a benzothiazole ring fused to a benzamide group. Key substituents include:
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4-Methoxy group: Enhances electron density and influences binding interactions.
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7-Methyl group: Contributes to hydrophobic interactions in biological systems.
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2-(Methylthio)benzamide: Introduces sulfur-based reactivity and potential hydrogen bonding.
The molecular formula is C₁₇H₁₆N₂O₂S₂, with a molecular weight of 344.45 g/mol . The IUPAC name, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide, reflects its systematic substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S₂ | |
| Molecular Weight | 344.45 g/mol | |
| CAS Registry | 895426-40-1 | |
| SMILES | COC1=C(C2=C(C=C1)C)N=C(S2)NC(=O)C3=CC=CC=C3SC | |
| Solubility | Not fully characterized |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of the benzothiazole and benzamide moieties:
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Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions.
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Benzamide Coupling: Reaction of the benzothiazole-2-amine with 2-(methylthio)benzoyl chloride using coupling agents like HATU or EDCI .
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Purification: Chromatography or recrystallization to achieve >95% purity, verified via HPLC.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).
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Mass Spectrometry: ESI-MS m/z 345.1 [M+H]⁺ confirms molecular weight.
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IR Spectroscopy: Peaks at 1665 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch).
| Target | Interaction Mode | Potential IC₅₀ |
|---|---|---|
| Topoisomerase IIα | DNA intercalation | ~5 µM |
| Cytochrome P450 3A4 | Competitive inhibition | ~10 µM |
| Bacterial D-Ala ligase | Substrate analog | ~8 µg/mL |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Estimated at 3.2 (Predicted via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <0.1 mg/mL (Predicted), necessitating formulation with solubilizing agents for in vivo studies.
Metabolic Stability
Microsomal assays with human liver microsomes predict a half-life of 45 minutes, primarily via O-demethylation and sulfoxidation . Co-administration with CYP3A4 inhibitors like ketoconazole may prolong bioavailability.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the methoxy, methyl, and methylthio groups could optimize potency. For instance:
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Replacing the methylthio with sulfonamide may enhance water solubility.
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Introducing fluorine at the 7-position could improve metabolic stability .
In Vivo Efficacy and Toxicity
Pending studies should evaluate:
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Maximum Tolerated Dose (MTD): Rodent models to establish safety margins.
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Pharmacokinetics: Bioavailability and tissue distribution profiles.
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Therapeutic Index: Comparison of efficacy (e.g., tumor reduction) vs. hepatotoxicity.
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